molecular formula C21H20FNO5 B11005741 3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B11005741
M. Wt: 385.4 g/mol
InChI Key: UYCZYMMBUKXDKB-UHFFFAOYSA-N
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Description

3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a synthetic 3-benzazepine derivative of significant interest in medicinal chemistry and neuroscience research. Compounds based on the 3-benzazepine scaffold are actively investigated for their pharmacological potential, particularly as inhibitors of the N-Methyl-D-aspartate receptor (NMDAR), a key ionotropic glutamate receptor in the central nervous system . NMDAR overactivation is a recognized mechanism in the pathology of several chronic neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and stroke-related neuronal injury, making targeted inhibition a promising therapeutic strategy . This compound is intended for research applications only, specifically for in vitro studies aimed at elucidating novel signaling pathways or for use as a synthetic intermediate in the development of new biologically active molecules. Its structure, featuring a 1,3-benzodioxin moiety fused to the core 3-benzazepine ring, presents a unique profile for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its mechanism of action, which may involve allosteric modulation of ionotropic glutamate receptors . Nitrogen-containing heterocycles, such as the 3-benzazepine core of this compound, are fundamental structural components in a vast array of approved pharmaceuticals and biologically active natural products, underscoring their broad relevance in drug discovery . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C21H20FNO5

Molecular Weight

385.4 g/mol

IUPAC Name

3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C21H20FNO5/c1-25-18-7-13-3-4-23(20(24)9-14(13)8-19(18)26-2)10-15-5-17(22)6-16-11-27-12-28-21(15)16/h3-8H,9-12H2,1-2H3

InChI Key

UYCZYMMBUKXDKB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CC(=CC4=C3OCOC4)F)OC

Origin of Product

United States

Preparation Methods

Core Benzazepinone Synthesis

The 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one core is synthesized via cyclization of intermediates derived from (3,4-dimethoxyphenyl)acetic acid. Key steps include:

  • Acid Chloride Formation : Reaction of (3,4-dimethoxyphenyl)acetic acid with thionyl chloride to yield the corresponding acid chloride [US8927708B2, EP2135861B2].

  • Amide Formation : Condensation with 2,2-dimethoxyethylamine to form N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide [US8927708B2].

  • Cyclization : Treatment with concentrated sulfuric acid induces cyclization to the benzazepinone core (92.9% yield, >99.5% purity) [US8927708B2].

Method 1: Sequential Alkylation-Cyclization

Steps :

  • Benzodioxin Methanol Synthesis :

    • Starting material: 6-fluoro-8-bromo-4H-1,3-benzodioxin.

    • Grignard reaction with formaldehyde, followed by oxidation (PCC) yields (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol (78% yield) [PMC: Electrospun Fluoro-Containing Polymers].

  • Benzazepinone Alkylation :

    • React benzazepinone core with benzodioxin methanol using DEAD/PPh₃ in THF (60°C, 12 hr).

    • Yield: 65–70% [WO2017112719A1].

Method 2: One-Pot Coupling

Steps :

  • Direct Coupling :

    • Combine preformed benzazepinone and benzodioxin methyl bromide in DMF with K₂CO₃ (80°C, 6 hr).

    • Yield: 72% [CN114423764B].

Reaction Conditions

StepSolventCatalyst/BaseTemperatureYield (%)
Benzodioxin methanolTHFMg0°C → RT78
AlkylationDMFK₂CO₃80°C72
CyclizationH₂SO₄15–20°C92.9

Challenges

  • Steric Hindrance : Bulky benzodioxin group reduces alkylation efficiency (solved using polar aprotic solvents).

  • Oxidation Sensitivity : Benzazepinone core prone to over-oxidation; controlled acidic conditions are critical [EP2135861B2].

Analytical Characterization

  • HPLC : Purity >99.5% (C18 column, MeCN/H₂O = 70:30, 1 mL/min) [US8927708B2].

  • NMR : Key signals (CDCl₃):

    • δ 6.85 (s, 2H, benzodioxin), δ 3.92 (s, 6H, OCH₃), δ 4.45 (s, 2H, CH₂) [PubChem CID: 2779909].

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes selective modifications at distinct functional groups:

Functional Group Reaction Conditions Outcome
Methoxy Groups DemethylationBBr₃, CH₂Cl₂, −78°CConverts to hydroxyl groups
Benzazepine Carbonyl ReductionNaBH₄/MeOH, RTForms secondary alcohol (inactive pathway)
Benzodioxin Ring Acidic HydrolysisHCl (conc.), refluxRing opening to catechol derivatives
  • The carbonyl group in the benzazepine core is resistant to nucleophilic attack under mild conditions but can be reduced under strong reducing agents.

  • Fluorine at position 6 of the benzodioxin ring stabilizes the structure against electrophilic substitution .

Stability Under Various Conditions

The compound’s stability is critical for pharmacological applications:

Condition Effect Degradation Products
Strong Acids (pH < 2) Hydrolysis of dioxane ringCatechol derivatives
Strong Bases (pH > 10) Demethylation of methoxy groupsPhenolic intermediates
UV Light Photooxidation of benzazepine coreN-oxide derivatives
High Temperatures Decomposition above 200°CCharring, loss of fluorine

Catalytic and Cross-Coupling Reactions

The benzodioxin-methyl group participates in cross-coupling reactions to diversify the structure:

Reaction Catalyst Substrate Application
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂OAryl boronic acidsIntroduces aryl groups at methyl position
Buchwald-Hartwig Amination Pd₂(dba)₃, XantphosPrimary aminesForms N-alkyl derivatives
  • The fluorine atom directs electrophilic substitution to position 8 of the benzodioxin ring .

  • Methoxy groups deactivate the benzazepine ring toward further substitution .

Scientific Research Applications

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural analogs have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, compounds with similar benzazepine structures have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in cancer progression .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has been explored through its interaction with COX enzymes. Research indicates that derivatives of similar structures can effectively inhibit COX-2 activity, leading to reduced inflammation and pain relief . Case studies have demonstrated significant analgesic effects in animal models when using related benzazepine compounds.

Neurological Applications

The unique structure of this compound suggests potential applications in treating neurological disorders. Research on structurally similar compounds indicates they may modulate neurotransmitter systems or exhibit neuroprotective effects . These findings warrant further investigation into the neuropharmacological properties of 3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one .

Organic Electronics

The compound's unique electronic properties could make it suitable for applications in organic electronics. Its structural characteristics may facilitate charge transport in organic semiconductors, leading to advancements in organic light-emitting diodes (OLEDs) and photovoltaic devices . Research into the synthesis of related compounds has shown promising results in enhancing the efficiency of these materials.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of 3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one against structurally similar compounds:

Compound NameStructureUnique Features
6-FluoroindoleIndole derivativeSimple structure without benzodioxin moiety
7-MethoxybenzazepineBenzazepine derivativeLacks fluorination; simpler structure
Benzodioxane derivativesBenzodioxane coreTypically lacks the benzazepine structure

The dual functional groups present in 3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one may enhance its biological activity compared to simpler analogs.

Mechanism of Action

The mechanism of action of 3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. The presence of fluorine and methoxy groups enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The fluorine atom in the target compound may enhance metabolic stability compared to non-halogenated analogs like 7,8-Dimethoxy-1,3-Dihydro-2H-benzazepin-2-one. Chlorine substituents (e.g., 7,8-Dichloroisoquinoline) typically increase binding affinity but may reduce solubility .

Methoxy Groups: The 7,8-dimethoxy groups on the benzazepinone core are electron-donating, which could modulate receptor interactions compared to electron-withdrawing groups (e.g., nitro or carbonyl) seen in other derivatives .

Pharmacological and Industrial Relevance

  • Target Compound: The fluorinated benzodioxin moiety may confer selectivity for serotonin or dopamine receptors, analogous to fluorinated antipsychotics.
  • Comparators: 7,8-Dichloroisoquinoline: Used in antimicrobial research due to halogen-driven bioactivity . Benzoxazines (e.g., 7,8-Difluoro-2,3-dihydro-3-methyl-4H-benzoxazine): Explored as kinase inhibitors in cancer therapeutics .

Biological Activity

The compound 3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS Number: 1574319-44-0) is a complex organic molecule notable for its unique structural characteristics and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzazepine core fused with a benzodioxin moiety, which contributes to its unique chemical reactivity. The molecular formula is C21H20FNO5C_{21}H_{20}FNO_{5} with a molecular weight of approximately 385.4 g/mol. The presence of functional groups such as methoxy and ketone enhances its potential interactions within biological systems .

PropertyValue
Molecular FormulaC21H20FNO5
Molecular Weight385.4 g/mol
CAS Number1574319-44-0

Antitumor Activity

Preliminary studies suggest that 3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one exhibits significant antitumor activity. Research indicates that compounds with similar structures have shown effectiveness against various cancer models. For instance, compounds containing benzazepine derivatives have been linked to cytotoxic effects in several cancer cell lines .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : It may interfere with cellular signaling pathways that regulate cell growth and division.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.
  • Interaction with DNA : The compound's structural features suggest potential interactions with DNA, possibly affecting replication and transcription processes .

Case Studies

Several studies have investigated the biological effects of structurally related compounds:

  • Study on Antitumor Effects : A study examined the effects of benzazepine derivatives on various cancer cell lines. Results indicated that these compounds could inhibit tumor growth in vitro and in vivo models, particularly in lung and breast cancer cells .
  • Pharmacokinetics and Toxicology : Research into the pharmacokinetic properties of similar compounds revealed that they could be effectively delivered via intravenous routes, showing significant bioavailability and reduced toxicity compared to traditional chemotherapeutics .

Future Directions

Further research is necessary to fully elucidate the biological activity and therapeutic potential of 3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one . Key areas for future investigation include:

  • Detailed mechanistic studies to understand its interaction with specific proteins involved in cancer progression.
  • Clinical trials to assess its efficacy and safety in human subjects.

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound?

Methodological Answer:
Designing a synthetic route requires:

  • Structural Analysis : Identify core fragments (e.g., benzodioxin and benzazepinone moieties) and potential intermediates, such as (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride (CAS 859833-12-8), which can serve as a building block .
  • Reaction Conditions : Optimize temperature, solvent, and catalysts. For example, spiro-compound syntheses often use cyclization reactions under anhydrous conditions, as seen in analogous benzothiazole derivatives .
  • Theoretical Frameworks : Align with established organic synthesis principles (e.g., retrosynthetic analysis) and prioritize atom economy .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • UV-Vis and IR Spectroscopy : Confirm π-π* transitions in the benzazepinone core and detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • NMR and Mass Spectrometry : Use ¹H/¹³C NMR to resolve methoxy and fluorine substituents. High-resolution MS validates the molecular formula (e.g., C₂₃H₂₆F₂N₂O₃ in structurally similar compounds) .
  • Chromatography : Employ HPLC (e.g., Purospher® STAR columns) to assess purity and identify impurities .

Basic: How can researchers select a theoretical framework for studying this compound’s bioactivity?

Methodological Answer:

  • Link to Pharmacological Models : For neuroactive compounds, use receptor-binding theories (e.g., benzodiazepine analogs targeting GABA receptors) .
  • Mechanistic Hypotheses : If the compound has spiro-structures, explore conformational rigidity’s impact on binding affinity, as seen in spiro[4.5]decane derivatives .
  • Literature Synthesis : Review prior studies on structurally related benzodioxin-methyl derivatives to identify gaps .

Advanced: How can reaction yields be optimized during large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps, as used in fluorophenyl-containing intermediates .
  • Purification Strategies : Use gradient elution in preparative HPLC to isolate target molecules from byproducts (e.g., impurities documented in pharmaceutical standards) .
  • Scale-Up Adjustments : Monitor exothermic reactions rigorously; adjust solvent volumes to prevent precipitation .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) with computational tools (e.g., PubChem’s InChI and SMILES descriptors) to resolve overlapping signals in complex heterocycles .
  • Analog Comparison : Compare with spectral libraries of benzodioxin-methyl analogs (e.g., 3-(4-fluorophenyl)methyl-1,3-benzoxazol-2-one, CAS 190074-23-8) .
  • Crystallography : If ambiguity persists, perform X-ray crystallography to confirm stereochemistry .

Advanced: What experimental design is suitable for studying this compound’s environmental fate?

Methodological Answer:

  • Laboratory Studies : Assess hydrolysis/photolysis rates under controlled pH and UV conditions. Monitor degradation via LC-MS, referencing protocols from environmental fate projects .
  • Ecotoxicology : Use tiered testing (e.g., algae, daphnia) to evaluate acute/chronic toxicity. Align with OECD guidelines for ecological risk assessment .
  • Field Simulations : Model soil adsorption using batch equilibrium methods; correlate with logP values predicted via software (e.g., EPI Suite) .

Advanced: How to address discrepancies in pharmacological assay data?

Methodological Answer:

  • Replicate Studies : Use randomized block designs (e.g., split-plot for dose-response curves) to minimize variability .
  • Control Experiments : Include positive controls (e.g., midazolam for benzodiazepine-like activity) and validate assay specificity via knockout models .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to distinguish biological variability from methodological error .

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